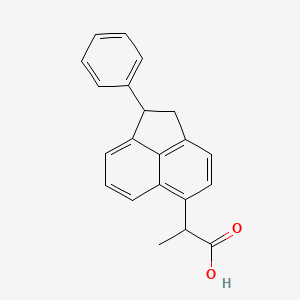
alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid: is an organic compound with the molecular formula C21H18O2 and a molecular weight of 302.37 g/mol . This compound is known for its unique structure, which includes an acenaphthene core substituted with a phenyl group and a methyl group at specific positions. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of acenaphthene with phenylacetic acid derivatives, followed by methylation at the alpha position. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and solvents such as dichloromethane .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like or can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Alpha-Methyl-1-phenyl-2-acenaphtheneacetic acid
- Alpha-Methyl-1-phenyl-3-acenaphtheneacetic acid
- Alpha-Methyl-1-phenyl-4-acenaphtheneacetic acid
Comparison: : Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid is unique due to its specific substitution pattern on the acenaphthene core. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its analogs .
Properties
CAS No. |
71823-45-5 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(1-phenyl-1,2-dihydroacenaphthylen-5-yl)propanoic acid |
InChI |
InChI=1S/C21H18O2/c1-13(21(22)23)16-11-10-15-12-19(14-6-3-2-4-7-14)18-9-5-8-17(16)20(15)18/h2-11,13,19H,12H2,1H3,(H,22,23) |
InChI Key |
WSUNJDMZZOKJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=C3C2=C(CC3C4=CC=CC=C4)C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















